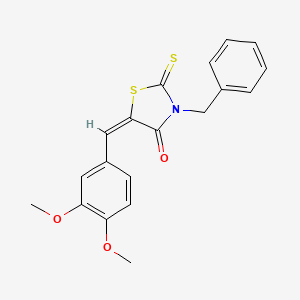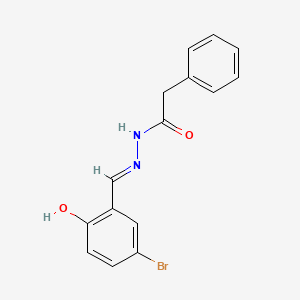
3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound possesses a unique chemical structure that makes it an ideal candidate for various research purposes.
作用機序
The mechanism of action of 3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. It has also been reported to induce apoptosis in cancer cells.
Biochemical and physiological effects:
3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to possess antimicrobial activity against various pathogenic bacteria.
実験室実験の利点と制限
The advantages of using 3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its high purity, good yields, and unique chemical structure. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to fully understand how it exerts its biological activity. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on human health.
合成法
The synthesis of 3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through the reaction of 3,4-dimethoxybenzaldehyde and benzyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting compound is then treated with benzyl chloride to obtain the final product. This method has been reported to yield a high purity product with good yields.
科学的研究の応用
3-benzyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. It has also been reported to exhibit significant antioxidant activity. Due to these properties, this compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.
特性
IUPAC Name |
(5E)-3-benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-9-8-14(10-16(15)23-2)11-17-18(21)20(19(24)25-17)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNBFZSCJHETEU-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-chlorobenzyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-piperidinyl]methanol](/img/structure/B6128587.png)

![2-(dimethylamino)-7-[2-(1H-imidazol-2-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6128597.png)
![6-chloro-3-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6128598.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)

![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B6128638.png)
![methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6128651.png)

![7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6128665.png)
![methyl 6-[1-(4-chlorophenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6128682.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6128688.png)